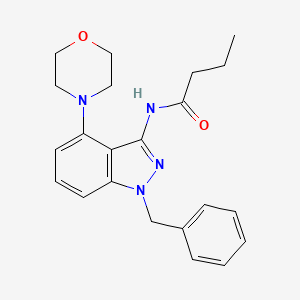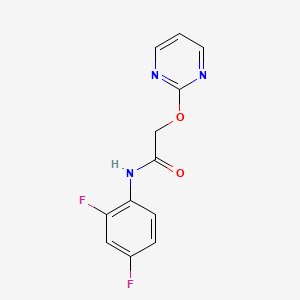![molecular formula C20H22N2O2 B5562459 1-[2-(3-methylphenoxy)ethyl]-2-(tetrahydro-2-furanyl)-1H-benzimidazole](/img/structure/B5562459.png)
1-[2-(3-methylphenoxy)ethyl]-2-(tetrahydro-2-furanyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For instance, Salahuddin et al. (2017) described the synthesis of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives through acidic condensation and subsequent reactions to achieve various substituents on the benzimidazole core, showcasing the versatility of synthesis strategies for these compounds (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including 1-[2-(3-methylphenoxy)ethyl]-2-(tetrahydro-2-furanyl)-1H-benzimidazole, is characterized by the presence of a benzene ring fused to an imidazole ring, which can be further substituted to enhance biological activity. The crystal structure analysis, such as that conducted by K. Ha (2012) on related benzimidazole derivatives, provides insight into the compound's conformation, intermolecular interactions, and potential binding mechanisms (K. Ha, 2012).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including nitration, sulfonation, and alkylation, allowing for the introduction of different functional groups. These reactions significantly impact the chemical properties and biological activity of the compounds. For example, the nitrosation reaction products of alkyl esters of benzimidazoles were identified and characterized, highlighting the diverse reactivity of these molecules (Giannella et al., 1983).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are crucial for their pharmacological application. The solubility in various solvents can affect the drug's bioavailability, while thermal stability is important for storage and handling. The synthesis and characterization of novel benzimidazole-based Schiff base copper(II) complexes, as discussed by Paul et al. (2015), exemplify the analysis of physical properties relevant to the application of these compounds (Paul et al., 2015).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are determined by the substituents on the benzimidazole core. These properties influence the compound's interaction with biological targets, pharmacokinetics, and pharmacodynamics. The antibacterial, antifungal, and anticonvulsant evaluation of novel benzotriazoles by Rajasekaran et al. (2006) provides an example of how the chemical properties of benzimidazole derivatives relate to their biological activity (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Applications De Recherche Scientifique
Antimicrobial Activity
Research has demonstrated that derivatives of 1H-benzimidazole, such as those synthesized through the condensation of o-phenylene diamine with phenoxyacetic acid, exhibit significant antimicrobial activity. These compounds, particularly noted for their action against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus, highlight the potential of 1H-benzimidazole derivatives in developing new antimicrobial agents (Salahuddin et al., 2017).
Antineoplastic and Antifilarial Agents
Certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives have shown promising results as potential antineoplastic (cancer-fighting) and antifilarial (against parasitic worms) agents. These compounds exhibit significant growth inhibition in cancer cells and possess antifilarial activity, indicating their potential in cancer treatment and parasitic infection management (Ram et al., 1992).
Anti-Helicobacter pylori Agents
Derivatives of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole have been identified as potent and selective anti-Helicobacter pylori agents. These compounds exhibit minimum bactericidal concentrations comparable to clinically used antimicrobials, offering a promising approach to combat Helicobacter pylori, a major cause of gastric ulcers and cancer (Kühler et al., 2002).
Anticancer Activity
The exploration of benzimidazole derivatives extends into anticancer research, with some novel 2-substituted-6-bromo-3-methylthiazolo[3,2‐a]benzimidazole derivatives showing immunomodulatory and anticancer activities. These compounds have demonstrated significant inhibitory effects on colon carcinoma and hepatocellular carcinoma cells, highlighting their potential as anticancer agents (Abdel‐Aziz et al., 2009).
DNA Topoisomerase I Inhibitors
1H-Benzimidazole derivatives have also been investigated for their role as inhibitors of type I DNA topoisomerases, enzymes critical for DNA replication and cell division. These derivatives offer a potential therapeutic approach for cancer treatment by inhibiting cancer cell proliferation (Alpan et al., 2007).
Propriétés
IUPAC Name |
1-[2-(3-methylphenoxy)ethyl]-2-(oxolan-2-yl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15-6-4-7-16(14-15)23-13-11-22-18-9-3-2-8-17(18)21-20(22)19-10-5-12-24-19/h2-4,6-9,14,19H,5,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAKLDKYCYYMFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-methylphenoxy)ethyl]-2-(tetrahydrofuran-2-yl)-1H-benzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzothiazol-2-ylmethyl)-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5562377.png)
![N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5562385.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5562389.png)
![N-[1-methyl-2-(4-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5562393.png)
![ethyl 2-(1-adamantylcarbonyl)-1,1-dicyano-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B5562396.png)

![4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5562426.png)
![10-(2-chlorophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B5562428.png)
![4-tert-butyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5562443.png)
![N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5562449.png)
![N-[(5-chloro-2-thienyl)methyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5562451.png)
![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5562457.png)
![N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-phenylmethanesulfonamide](/img/structure/B5562463.png)
